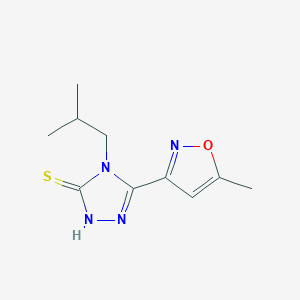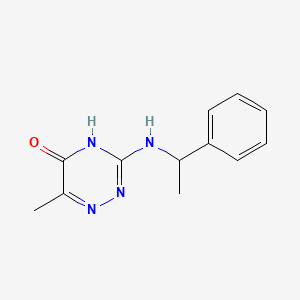![molecular formula C16H22ClNO2 B5985473 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride](/img/structure/B5985473.png)
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 2,3-dimethylphenoxy group and a but-2-ynyl chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride typically involves the following steps:
Formation of the but-2-ynyl chain: This can be achieved through a coupling reaction between an appropriate alkyne and a halide.
Attachment of the 2,3-dimethylphenoxy group: This step involves the reaction of the but-2-ynyl chain with 2,3-dimethylphenol under suitable conditions.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(3,4-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
- 4-[4-(2,6-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Uniqueness
4-[4-(2,3-Dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to its analogs, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-6-5-7-16(15(14)2)19-11-4-3-8-17-9-12-18-13-10-17;/h5-7H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDBLLRAVYSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC#CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B5985402.png)
![N-(4-chlorophenyl)-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5985413.png)
![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[2-(oxan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5985418.png)

![4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-dimethylpiperazine](/img/structure/B5985439.png)
![2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5985443.png)
![5-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B5985447.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5985455.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-indazole-3-carboxamide](/img/structure/B5985456.png)
![1-({[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5985466.png)

![2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B5985489.png)
